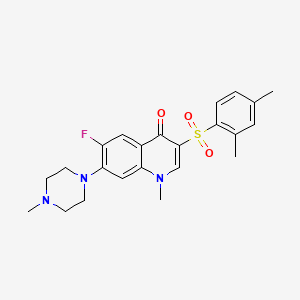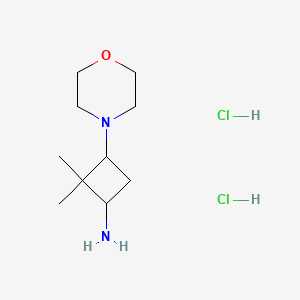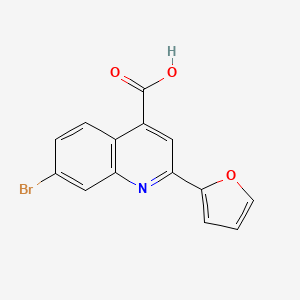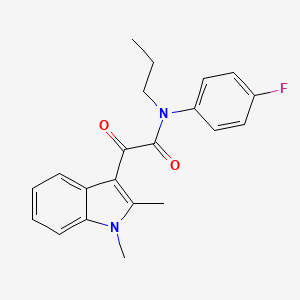
3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a sulfonyl group, a fluorine atom, and a piperazine ring. These substitutions confer specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring is incorporated through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-methylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially yielding dihydroquinoline derivatives or sulfinyl compounds.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the fluorine atom and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while nucleophilic substitution can introduce new functional groups at specific positions on the quinoline core.
Scientific Research Applications
3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 6-fluoroquinoline and 7-chloroquinoline share structural similarities with the target compound.
Sulfonyl-Substituted Compounds: Molecules like 2,4-dimethylphenylsulfonyl chloride and sulfonyl quinolines are related due to the presence of the sulfonyl group.
Piperazine-Containing Compounds: 4-methylpiperazine derivatives, including 1-methyl-4-piperazinecarboxylic acid, exhibit similarities in their piperazine moiety.
Uniqueness
The uniqueness of 3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-15-5-6-21(16(2)11-15)31(29,30)22-14-26(4)19-13-20(18(24)12-17(19)23(22)28)27-9-7-25(3)8-10-27/h5-6,11-14H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXICLWUTFYXANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2681700.png)
![4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2681701.png)

![6-(naphthalene-1-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)

![1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2681706.png)
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681708.png)

![5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2681713.png)

![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2681719.png)
![2-(methylsulfanyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2681720.png)
